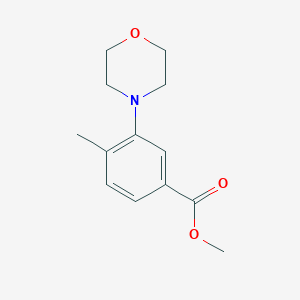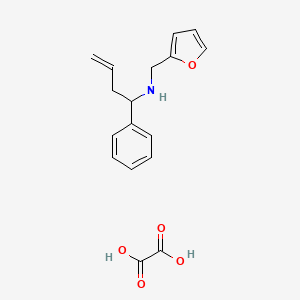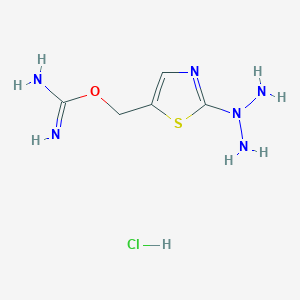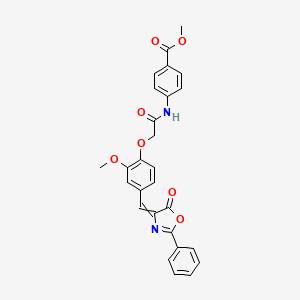![molecular formula C14H19N5O3 B11771952 rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. Its unique structure, combining a purine base with a cyclopentane ring and a dioxolane moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, the introduction of the dioxolane moiety, and the attachment of the purine base. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution on the purine base could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol: has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, as well as enzyme-substrate interactions.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as:
Adenosine: A naturally occurring nucleoside with various biological roles.
Guanosine: Another nucleoside involved in cellular processes.
6-Mercaptopurine: A purine analog used in chemotherapy.
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol: is unique due to its combination of a purine base with a cyclopentane ring and a dioxolane moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N5O3 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
[(3aS,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1 |
InChI Key |
ZPYBQTVZVONOSP-OYBPUVFXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



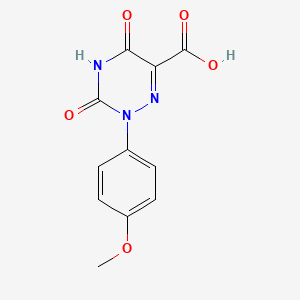
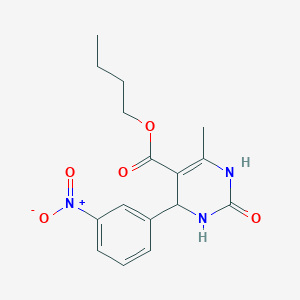

![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
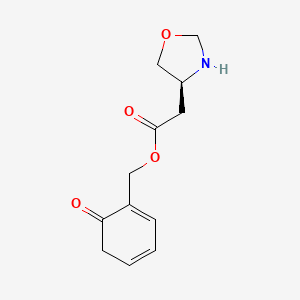
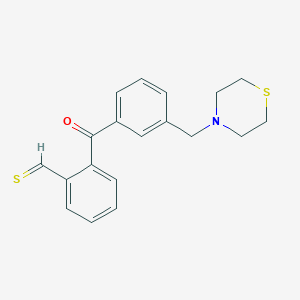

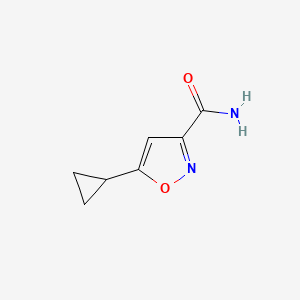
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
